N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'MDTA' and is a derivative of the indene compound. MDTA has been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Scientific Research Applications
Mechanistic Pharmacokinetic and Pharmacodynamic Modeling
CHF3381, chemically similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, is studied for its pharmacokinetic and pharmacodynamic properties. It acts as an N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor, potentially useful in neuropathic pain treatment. This study formulated a mechanistic model to describe the relationship between CHF3381 concentrations, MAO-A activity, and heart rate, shedding light on its pharmacokinetics and pharmacodynamics (Csajka et al., 2005).
Bioequivalence Studies
The bioequivalence of different formulations of drugs related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, such as ST-679, is evaluated in studies to compare their pharmacokinetic parameters. Ensuring bioequivalence is crucial for consistency in therapeutic effects when different formulations are used (Annunziato & di Renzo, 1993).
Novel PET Ligands for Receptor Quantification
Compounds structurally related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, like [11C]GMOM, are explored as PET ligands to quantify N-methyl-d-aspartate receptors. These studies are crucial in understanding receptor distributions in various neurological conditions and evaluating potential therapeutic agents (van der Doef et al., 2015).
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(9-14-4-2-3-5-15(14)10-17)12-18-16(19)8-13-6-7-21-11-13/h2-7,11H,8-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVELFTGCMACZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.